molecular formula C7H7FO B1296599 3-Fluoro-2-methylphenol CAS No. 443-87-8

3-Fluoro-2-methylphenol

Cat. No. B1296599
CAS RN: 443-87-8
M. Wt: 126.13 g/mol
InChI Key: OMGVVVBQKWNRQA-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylphenol, also known as 3-Fluoro-o-cresol or 2-Fluoro-6-hydroxytoluene, is a colorless to light yellow liquid or solid . It is used in the preparation of indole-like derivatives with ROR-gamma-t regulating activity for the prevention and treatment of ROR-gamma-t-related diseases .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-methylphenol is C7H7FO . The InChI code is 1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 and the InChI key is OMGVVVBQKWNRQA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-2-methylphenol has a molecular weight of 126.13 g/mol . It is a slightly soluble liquid in water and soluble in organic solvents such as ethanol, ether, and chloroform . It has a melting point of 26-29℃ and a boiling point of 212℃ .

Scientific Research Applications

Fluorescent Chemo-sensing

A study by Rahman et al. (2017) discussed the preparation and structural characterization of salicylaldehyde-based hydrazones, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol (FSMPH), which exhibited fluorescence "turn on" response towards Al3+ in a dimethyl formamide/water mixture. These compounds showed high selectivity towards Al3+ over other common metal ions and were explored for living cells imaging in MCF-7 cells, highlighting their potential in biochemical sensing and imaging applications (Rahman et al., 2017).

Photoelectrocatalytic Activity

Xiao et al. (2018) fabricated In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films via in situ ionic exchange reactions, which showed enhanced photoelectrocatalytic efficiency for the degradation of persistent 4-Fluoro-3-methylphenol. This work demonstrates the potential of these films in environmental applications, particularly in water contamination purification through efficient visible light photoelectrocatalytic processes (Xiao et al., 2018).

Synthesis and Characterization

Camps et al. (1980) reported on the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes through the reaction of 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene with phenols, which includes compounds related to 3-Fluoro-2-methylphenol. These compounds were analogs of natural insect antijuvenile hormones, indicating their potential use in biological and chemical studies (Camps et al., 1980).

Fluorinated Chromenes Synthesis

Another study by Camps et al. (1980) focused on the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes, demonstrating the utility of fluorinated compounds in synthetic organic chemistry and potentially in the development of new materials or bioactive compounds (Camps et al., 1980).

Safety And Hazards

3-Fluoro-2-methylphenol is considered hazardous. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGVVVBQKWNRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307159
Record name 3-Fluoro-2-methylphenol
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylphenol

CAS RN

443-87-8
Record name 3-Fluoro-2-methylphenol
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Record name 3-Fluoro-2-methylphenol
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Record name 3-Fluoro-2-methylphenol
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Synthesis routes and methods I

Procedure details

0.65 g (3.69 mmol) of epoxide 2l (a mixture of 2l, 2l', 2l" above) in solution in 3 cm3 of anhydrous DMF were heated to reflux for 3 h; 91% of transposition ketone 6b was then detected by macrobore GC (verification by mass/GC coupling). 0.86 g (2 eq.) of DMAP were then added and the mixture was again heated to reflux for 3 h. It was acidified (pH=1) with 3N HCl, extracted with ether, concentrated, and a 3N sodium hydroxide solution was added to the ether phase (while the mixture was kept stirred for 5 to 10 min), the ether phase was removed and the material was washed once with ether. The aqueous phase was acidified using a solution with 3N HCl (pH=1) and was extracted with ether (4×15 cm3), dried over MgSO4, filtered and evaporated down. The crude product obtained was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95). 0.10 g of phenol 4h were obtained (macrobore GC purity>97%). The yield of compound 4h was 22%.
Name
epoxide
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.86 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The 5.0 g (23.78 mmol) of 2-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran was dissolved in 120 mL of methanol followed by addition of 3.21 g (35.67 mmol) of oxalic acid. The mixture was heat to 60° C. for 2 hours. The volatiles were removed in vacuo while maintaining a bath temperature of <29° C. to afford an oil, which was purified by silica gel chromatography with EtOAc/hexane (1:9). Concentration of the desired fractions afforded 2.19 g (73%) of a pale yellow oil, which later solidified upon standing: 1H NMR(CDCl3/400 MHz) 2.16 (d, 3H, J=2.0 Hz), 5.17 (s, 1H), 6.57 (d, 1H, J=8.4 Hz), 6.64 (t, 1H, J=8.8 hz), 7.00 (dd, 1H, J=8.4, 14.8 Hz); HRMS (EI+) m/z calcd for (C7H7FO) 126.0481, found 126.0470.
Name
2-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1c(F)cccc1OC1CCCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-methylphenol
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3-Fluoro-2-methylphenol
Reactant of Route 3
3-Fluoro-2-methylphenol
Reactant of Route 4
3-Fluoro-2-methylphenol
Reactant of Route 5
3-Fluoro-2-methylphenol
Reactant of Route 6
3-Fluoro-2-methylphenol

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